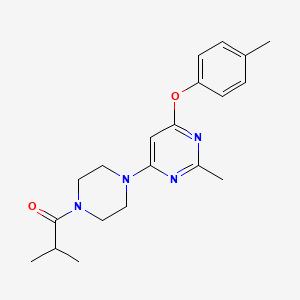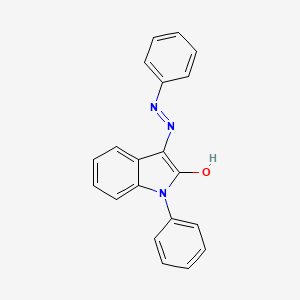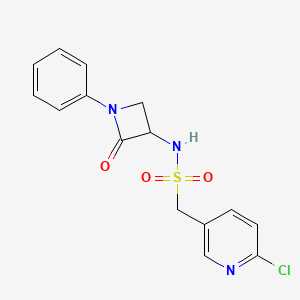
2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is not fully understood, but it is known to interact with several different molecular targets in the body. 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has been shown to bind to the dopamine transporter, inhibiting the reuptake of dopamine and leading to increased levels of dopamine in the brain. 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has also been shown to interact with the serotonin transporter and the norepinephrine transporter, suggesting that it may have effects on these neurotransmitter systems as well.
Biochemical and Physiological Effects:
2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has been shown to have a wide range of biochemical and physiological effects, including effects on neurotransmitter systems, gene expression, and cellular signaling pathways. 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has been shown to increase dopamine levels in the brain, leading to increased activity in the dopaminergic system. 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has also been shown to modulate the expression of several genes involved in neurotransmitter synthesis and signaling. Additionally, 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has been shown to activate several cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one in lab experiments is its well-characterized pharmacological profile. 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has been extensively studied in both in vitro and in vivo models, making it a reliable tool for researchers. Additionally, 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has a relatively simple chemical structure, making it easy to synthesize and modify for use in different experimental contexts. However, one limitation of using 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one in lab experiments is its potential for toxicity. 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has been shown to be neurotoxic in certain circumstances, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one. One area of interest is the development of new drugs based on the structure of 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one. Researchers may also investigate the potential for 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one to be used as a tool for studying other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Additionally, researchers may investigate the potential for 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one to be used as a therapeutic agent for various conditions, including depression and anxiety. Overall, the wide range of biochemical and physiological effects of 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one make it a promising candidate for further research in a variety of scientific fields.
Métodos De Síntesis
The synthesis of 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one involves several steps, including the condensation of 2-methyl-6-p-tolyloxy-pyrimidine-4-carbaldehyde with piperazine, followed by the addition of 2-bromo-1-(4-methylphenyl)propan-1-one. The resulting product is then purified through a series of recrystallization steps to obtain the final 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one compound.
Aplicaciones Científicas De Investigación
2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has been used as a tool to study the dopaminergic system and its role in Parkinson's disease. In pharmacology, 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has been studied for its potential as a therapeutic agent for various conditions, including depression and anxiety. In medicinal chemistry, 2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has been investigated for its potential as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
2-methyl-1-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14(2)20(25)24-11-9-23(10-12-24)18-13-19(22-16(4)21-18)26-17-7-5-15(3)6-8-17/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXSNLDIGFWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2916502.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2916504.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2916506.png)
![3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916507.png)

![1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2916511.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2916513.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2916516.png)

![2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2916521.png)
![2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2916522.png)
![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)